FR-900137 FR-900137 FR-900137 is a leucine derivative.
from Streptomyces unzenensis sp. nov.; structure in first source
Brand Name: Vulcanchem
CAS No.: 73706-58-8
VCID: VC0528464
InChI: InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1
SMILES: Array
Molecular Formula: C8H20N3O4P
Molecular Weight: 253.24 g/mol

FR-900137

CAS No.: 73706-58-8

Cat. No.: VC0528464

Molecular Formula: C8H20N3O4P

Molecular Weight: 253.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

FR-900137 - 73706-58-8

Specification

CAS No. 73706-58-8
Molecular Formula C8H20N3O4P
Molecular Weight 253.24 g/mol
IUPAC Name N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid
Standard InChI InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1
Standard InChI Key JGZNDHCOJBAROW-ZETCQYMHSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N
Canonical SMILES CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N
Appearance Solid powder

Introduction

Discovery and Source of FR 900137

FR 900137 was discovered during a screening initiative for bacterial cell wall inhibitors by researchers at Fujisawa Pharmaceutical Co., Ltd. The producing organism, Streptomyces unzenensis sp. nov., was isolated from a soil sample and identified through taxonomic studies . This actinomycete strain demonstrated the ability to synthesize FR 900137 as a secondary metabolite under specific fermentation conditions. The antibiotic was isolated as an amphoteric white powder with a melting point of 134°C (decomposition), exhibiting solubility in water and methanol .

Key steps in its isolation included solvent extraction and chromatography, yielding a compound that tested positive for ninhydrin (indicating free amino groups) and ammonium molybdate (suggesting phosphate presence) . Early characterization confirmed its molecular formula as C₈H₂₀N₃O₄P through elemental analysis, with a molecular weight of 253.24 g/mol .

Structural Elucidation of FR 900137

The structure of FR 900137 was determined using a combination of spectral techniques and chemical degradation experiments.

Spectroscopic Evidence

  • Infrared (IR) Spectroscopy: Absorption bands at 1690 cm⁻¹ (amide carbonyl) and 1230 cm⁻¹ (P=O stretch) confirmed the presence of amide and phosphate groups .

  • Proton Magnetic Resonance (PMR): Signals at δ 0.95 (doublet, 6H), 1.60–1.70 (multiplet, 3H), and 3.90 (multiplet, 1H) corresponded to the leucine moiety. Additional signals at δ 2.80 (doublet, 3H, J=8 Hz) and 3.56 (doublet, 3H, J=11 Hz) indicated N-methyl and O-methyl groups coupled to phosphorus .

  • Carbon-13 NMR: Data (Table 1) revealed couplings between phosphorus and methyl carbons (J₃C-O-P = 6.1 Hz, J₃C-N-P = 7.6 Hz), confirming the phosphorohydrazidate skeleton .

Table 1: ¹³C NMR Data of FR 900137

Chemical Shift (ppm)MultiplicityAssignment
21.9Quartet(CH₃)₂-CH-
22.1Quartet(CH₃)₂-CH-
24.4DoubletCH₃-N-P
37.9Quartet-CH-CH₂-CH-
38.2Quartet-CH(NH₂)-CO-
40.9TripletCH₃-O-P
51.4Doublet-CH(NH₂)-CO-
53.0QuartetN-Methyl
53.2QuartetO-Methyl
171.8SingletAmide Carbonyl

Chemical Degradation Studies

  • Strong Acid Hydrolysis (6N HCl, reflux): Cleaved FR 900137 into L-leucine (identified via IR and optical rotation) and a CH₅N₂ fragment, later identified as N-methylhydrazine .

  • Acetylation and Mild Hydrolysis: Produced N-acetyl-L-leucine and N-methylhydrazine, confirming the phosphoramide bond’s susceptibility to acid .

These experiments established FR 900137 as methyl hydrogen N¹-methyl-N²-(L)-leucyl phosphorohydrazidate (Fig. 1) .

Synthesis and Stability

Chemical Synthesis

The total synthesis of FR 900137 validated its proposed structure. The phosphorohydrazidate core was assembled by coupling methyl phosphorochloridate with N¹-methyl-N²-(L)-leucyl hydrazine, followed by purification via column chromatography . The synthetic product matched the natural compound in spectroscopic and chromatographic profiles.

Stability Profile

FR 900137 is highly labile under acidic conditions due to phosphoramide bond cleavage. For example:

  • Acid Degradation: Complete decomposition occurs within 6 hours at 100°C in 6N HCl .

  • Acetone Sensitivity: Forms undefined adducts, necessitating avoidance of acetone during handling .

Biological Activity

FR 900137 exhibits broad-spectrum antibacterial activity, particularly against Gram-negative organisms:

Spectrum of Activity

  • Gram-Negative Bacteria: Effective against Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris .

  • Gram-Positive Bacteria: Moderate activity against Staphylococcus aureus and Bacillus subtilis .

  • Resistance: Inactive against Pseudomonas aeruginosa .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue
Molecular FormulaC₈H₂₀N₃O₄P
Molecular Weight253.24 g/mol
CAS Number73706-58-8
SMILESCC(C)CC@@HN
logP2.97 (Predicted)
Topological Polar Surface Area81.15 Ų

The compound’s amphoteric nature arises from its ionizable phosphate (pKa ≈ 1.5) and amino (pKa ≈ 9.8) groups, enabling solubility in polar solvents .

Comparative Analysis with Related Antibiotics

FR 900137 shares functional groups with two other microbial metabolites:

  • Phosphoramidon: Contains a phosphoramide bond but targets metalloproteases .

  • Negamycin: Features a hydrazinoacetic acid moiety and acts as a translation inhibitor .

Unlike these compounds, FR 900137’s phosphorohydrazidate structure confers unique stability and selectivity profiles.

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